Cas no 54173-39-6 (3,4,5-Trimethoxy-2-nitro acetophenone)

3,4,5-Trimethoxy-2-nitro acetophenone is a nitro-substituted acetophenone derivative featuring three methoxy groups at the 3, 4, and 5 positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-withdrawing nitro group and electron-donating methoxy substituents contribute to its reactivity in nucleophilic and electrophilic aromatic substitution reactions. The compound’s well-defined structure and high purity make it suitable for precise synthetic applications. It is commonly employed in research settings for the development of bioactive molecules, owing to its ability to serve as a versatile building block in multi-step synthetic pathways.
3,4,5-Trimethoxy-2-nitro acetophenone structure
54173-39-6 structure
Product name:3,4,5-Trimethoxy-2-nitro acetophenone
CAS No:54173-39-6
MF:C11H13NO6
Molecular Weight:255.22402
MDL:MFCD11109877
CID:56545
PubChem ID:12695154

3,4,5-Trimethoxy-2-nitro acetophenone 化学的及び物理的性質

名前と識別子

    • 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone
    • 3',4',5'-Trimethoxy-2'-nitroacetophenone
    • 3,4,5-Trimethoxy-2-nitro acetophenone
    • 2-nitro-3,4,5-trimethoxyacetophenone
    • A830010
    • 1-(3,4,5-trimethoxy-2-nitro-phenyl)ethanone
    • DTXSID00507145
    • 54173-39-6
    • FT-0646308
    • AM20080559
    • Ethanone, 1-(3,4,5-trimethoxy-2-nitrophenyl)-
    • 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
    • 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone; 3,4,5-Trimethoxy-2-nitro acetophenone
    • DB-023050
    • MDL: MFCD11109877
    • インチ: 1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3
    • InChIKey: ZHVMCSUVRFDCIY-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC

計算された属性

  • 精确分子量: 255.07400
  • 同位素质量: 255.07428713g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 315
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • 互变异构体数量: 2
  • トポロジー分子極性表面積: 90.6Ų
  • Surface Charge: 0

じっけんとくせい

  • PSA: 90.58000
  • LogP: 2.34640

3,4,5-Trimethoxy-2-nitro acetophenone Security Information

3,4,5-Trimethoxy-2-nitro acetophenone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3,4,5-Trimethoxy-2-nitro acetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T795510-10g
3,4,5-Trimethoxy-2-nitro acetophenone
54173-39-6
10g
$ 1300.00 2022-06-02
TRC
T795510-1g
3,4,5-Trimethoxy-2-nitro acetophenone
54173-39-6
1g
$ 165.00 2022-06-02
Cooke Chemical
BD8639347-1g
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone
54173-39-6 95+%
1g
RMB 1087.20 2025-02-20
TRC
T795510-10000mg
3,4,5-Trimethoxy-2-nitro acetophenone
54173-39-6
10g
$1568.00 2023-05-17
TRC
T795510-5g
3,4,5-Trimethoxy-2-nitro acetophenone
54173-39-6
5g
$ 800.00 2023-09-05
Crysdot LLC
CD12063141-5g
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone
54173-39-6 95+%
5g
$549 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737751-1g
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
54173-39-6 98%
1g
¥1372.00 2024-05-09
TRC
T795510-1000mg
3,4,5-Trimethoxy-2-nitro acetophenone
54173-39-6
1g
$201.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737751-5g
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
54173-39-6 98%
5g
¥5817.00 2024-05-09

3,4,5-Trimethoxy-2-nitro acetophenone 関連文献

3,4,5-Trimethoxy-2-nitro acetophenoneに関する追加情報

3,4,5-Trimethoxy-2-nitro acetophenone: A Comprehensive Overview

3,4,5-Trimethoxy-2-nitro acetophenone, identified by the CAS registry number 54173-39-6, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a nitro group at the 2-position and methoxy groups at the 3, 4, and 5 positions of the acetophenone moiety. The presence of these functional groups imparts distinctive chemical properties to the molecule, making it a valuable component in numerous research and industrial applications.

The synthesis of 3,4,5-trimethoxy-2-nitro acetophenone involves a series of carefully controlled reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels in the production of this compound. For instance, studies published in leading journals such as Journal of Organic Chemistry and Chemical Communications have highlighted innovative approaches to optimize the synthesis process using catalytic systems and green chemistry principles.

The chemical properties of 3,4,5-trimethoxy-2-nitro acetophenone are heavily influenced by its functional groups. The nitro group at the 2-position introduces strong electron-withdrawing effects, which enhance the reactivity of the molecule in various reactions. Meanwhile, the methoxy groups at positions 3, 4, and 5 contribute electron-donating effects through resonance and inductive mechanisms. This interplay between electron-withdrawing and electron-donating groups makes the compound highly versatile in different chemical transformations.

In terms of applications, 3,4,5-trimethoxy-2-nitro acetophenone has found significant use as an intermediate in organic synthesis. Its structure serves as a platform for constructing more complex molecules with tailored properties. For example, recent research has demonstrated its utility in the synthesis of bioactive compounds with potential applications in drug discovery. A study published in Nature Communications highlighted its role in generating novel scaffolds for anti-cancer drug development.

Beyond organic synthesis, this compound has also been explored for its potential in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use in catalysis and sensing applications. For instance, researchers have reported its application as a ligand in transition metal-catalyzed reactions for selective oxidation processes.

The latest studies on 3,4,5-trimethoxy-2-nitro acetophenone have also delved into its photophysical properties. Investigations into its fluorescence behavior under different conditions have opened avenues for its application in optoelectronic materials. A research team from Stanford University recently reported its use as a fluorescent probe for detecting specific analytes in environmental monitoring systems.

In conclusion, 3,4,5-trimethoxy-2-nitro acetophenone, with its unique molecular architecture and versatile chemical properties, continues to be a focal point in contemporary chemical research. Its role as an intermediate in organic synthesis and its emerging applications in materials science underscore its importance across diverse scientific disciplines. As ongoing research unravels new facets of this compound's potential, it is poised to make even greater contributions to both academic and industrial advancements.

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